Cas no 41117-93-5 (1,3-Benzenedicarbothioic acid, S,S-bis(4-methylphenyl) ester)
41117-93-5 structure
Product Name:1,3-Benzenedicarbothioic acid, S,S-bis(4-methylphenyl) ester
CAS No:41117-93-5
MF:C22H18O2S2
MW:378.507123470306
CID:324367
PubChem ID:71363274
Update Time:2025-04-19
1,3-Benzenedicarbothioic acid, S,S-bis(4-methylphenyl) ester Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzenedicarbothioic acid, S,S-bis(4-methylphenyl) ester
- 1-S,3-S-bis(4-methylphenyl) benzene-1,3-dicarbothioate
- 41117-93-5
- S~1~,S~3~-Bis(4-methylphenyl) benzene-1,3-dicarbothioate
- DTXSID90786846
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- Inchi: 1S/C22H18O2S2/c1-15-6-10-19(11-7-15)25-21(23)17-4-3-5-18(14-17)22(24)26-20-12-8-16(2)9-13-20/h3-14H,1-2H3
- InChI Key: QDZUCMMFDMCUCC-UHFFFAOYSA-N
- SMILES: S(C(C1C=CC=C(C(=O)SC2C=CC(C)=CC=2)C=1)=O)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 378.07482216g/mol
- Monoisotopic Mass: 378.07482216g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 435
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topological Polar Surface Area: 84.7Ų
1,3-Benzenedicarbothioic acid, S,S-bis(4-methylphenyl) ester Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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